molecular formula C11H17NO4 B12628505 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate CAS No. 920504-66-1

7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate

Cat. No.: B12628505
CAS No.: 920504-66-1
M. Wt: 227.26 g/mol
InChI Key: SUPKAQQNKVITQB-UHFFFAOYSA-N
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Description

7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate is a synthetic organic compound with the molecular formula C11H17NO4 This compound is characterized by its unique structure, which includes a methoxy(methyl)amino group and an oxohepta-dienyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate typically involves multi-step organic reactions. One common method involves the reaction of a hepta-3,5-dien-1-yl acetate precursor with methoxy(methyl)amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy(methyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry: In chemistry, 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic processes.

Comparison with Similar Compounds

    7-Oxologanin: A compound with a similar oxohepta-dienyl structure but different functional groups.

    7-MAC (7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate): A cephalosporin derivative with a methoxy group, used in antibiotic synthesis.

Uniqueness: 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its methoxy(methyl)amino group and oxohepta-dienyl acetate moiety provide versatility in chemical synthesis and biological interactions, distinguishing it from other similar compounds.

Properties

CAS No.

920504-66-1

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

[7-[methoxy(methyl)amino]-7-oxohepta-3,5-dienyl] acetate

InChI

InChI=1S/C11H17NO4/c1-10(13)16-9-7-5-4-6-8-11(14)12(2)15-3/h4-6,8H,7,9H2,1-3H3

InChI Key

SUPKAQQNKVITQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC=CC=CC(=O)N(C)OC

Origin of Product

United States

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